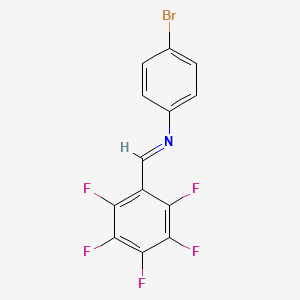![molecular formula C8H19NSSi B14430764 2-({2-[Ethenyl(dimethyl)silyl]ethyl}sulfanyl)ethan-1-amine CAS No. 81633-88-7](/img/structure/B14430764.png)
2-({2-[Ethenyl(dimethyl)silyl]ethyl}sulfanyl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({2-[Ethenyl(dimethyl)silyl]ethyl}sulfanyl)ethan-1-amine is an organic compound that features a unique combination of functional groups, including an amine, a sulfanyl group, and a silyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[Ethenyl(dimethyl)silyl]ethyl}sulfanyl)ethan-1-amine typically involves multiple steps:
Formation of the Ethenyl(dimethyl)silyl Group: This can be achieved by reacting vinyl magnesium bromide with dimethylchlorosilane under anhydrous conditions.
Introduction of the Sulfanyl Group: The next step involves the reaction of the ethenyl(dimethyl)silyl group with 2-chloroethyl sulfide in the presence of a base such as sodium hydride.
Amination: Finally, the compound is treated with ammonia or an amine source to introduce the ethan-1-amine group.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ethenyl group can undergo hydrogenation to form the corresponding ethyl derivative using catalysts like palladium on carbon.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives depending on the electrophile used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Ethyl derivatives.
Substitution: N-alkylated or N-acylated amines.
Scientific Research Applications
Chemistry
In organic synthesis, 2-({2-[Ethenyl(dimethyl)silyl]ethyl}sulfanyl)ethan-1-amine can be used as a building block for more complex molecules. Its unique functional groups allow for diverse chemical transformations.
Biology
The compound’s amine group makes it a potential candidate for biological studies, particularly in the development of enzyme inhibitors or as a ligand in receptor studies.
Medicine
In medicinal chemistry, this compound could be explored for its potential pharmacological properties, such as antimicrobial or anticancer activities.
Industry
In materials science, the silyl group can be utilized for the development of silicon-based materials, which are important in electronics and coatings.
Mechanism of Action
The mechanism of action of 2-({2-[Ethenyl(dimethyl)silyl]ethyl}sulfanyl)ethan-1-amine would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access. The ethenyl group could participate in covalent bonding with biological targets, while the amine group might form hydrogen bonds or ionic interactions.
Comparison with Similar Compounds
Similar Compounds
2-({2-[Ethenyl(dimethyl)silyl]ethyl}sulfanyl)ethan-1-ol: Similar structure but with a hydroxyl group instead of an amine.
2-({2-[Ethenyl(dimethyl)silyl]ethyl}sulfanyl)ethan-1-thiol: Similar structure but with a thiol group instead of an amine.
2-({2-[Ethenyl(dimethyl)silyl]ethyl}sulfanyl)ethan-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an amine.
Uniqueness
The presence of the amine group in 2-({2-[Ethenyl(dimethyl)silyl]ethyl}sulfanyl)ethan-1-amine makes it particularly versatile for applications in medicinal chemistry and biology, where amines are often key functional groups in bioactive molecules.
Properties
CAS No. |
81633-88-7 |
|---|---|
Molecular Formula |
C8H19NSSi |
Molecular Weight |
189.40 g/mol |
IUPAC Name |
2-[2-[ethenyl(dimethyl)silyl]ethylsulfanyl]ethanamine |
InChI |
InChI=1S/C8H19NSSi/c1-4-11(2,3)8-7-10-6-5-9/h4H,1,5-9H2,2-3H3 |
InChI Key |
ZLSKDSUPNRRYFY-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CCSCCN)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


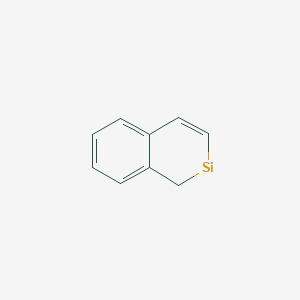
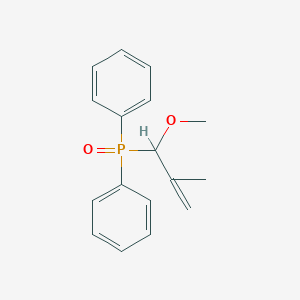
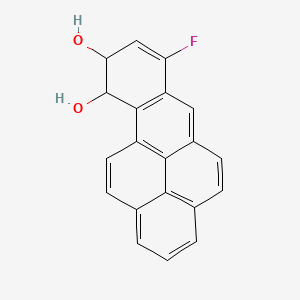
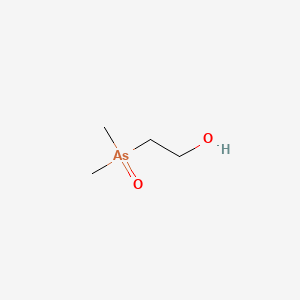
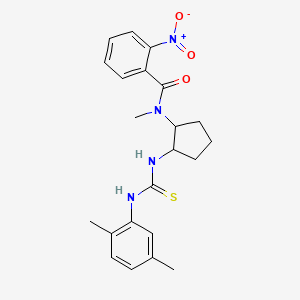
![2-{3-[(Trimethylsilyl)oxy]phenyl}propane-2-peroxol](/img/structure/B14430721.png)
![4-Carbamoyl-1-(3-{4-[(E)-(Hydroxyimino)methyl]pyridinium-1-Yl}propyl)pyridinium](/img/structure/B14430725.png)
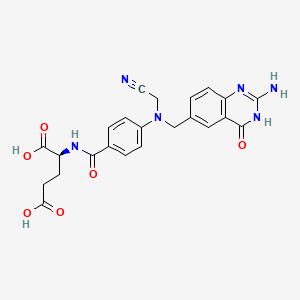
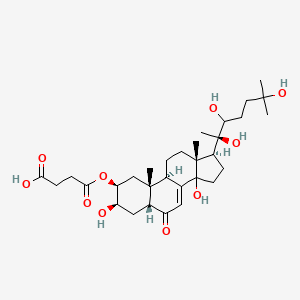
![Chloro(dimethyl)[(trimethylstannyl)methyl]stannane](/img/structure/B14430740.png)
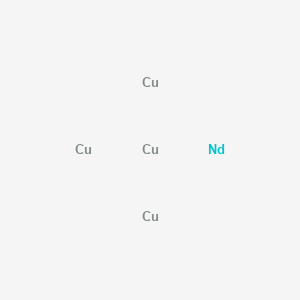

![2,3,4,5-Tetrachloro-6-[(diethylamino)methyl]phenol](/img/structure/B14430758.png)
